molecular formula C24H33Br2NO B2816946 1-(4-Bromobenzyl)-1-(2-hydroxyhexyl)-4-phenylpiperidinium bromide CAS No. 1025707-79-2

1-(4-Bromobenzyl)-1-(2-hydroxyhexyl)-4-phenylpiperidinium bromide

Cat. No.: B2816946
CAS No.: 1025707-79-2
M. Wt: 511.342
InChI Key: QBZABCANVNIIGL-UHFFFAOYSA-M
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Description

1-(4-Bromobenzyl)-1-(2-hydroxyhexyl)-4-phenylpiperidinium bromide is a quaternary ammonium salt featuring a piperidine core substituted with a 4-bromobenzyl group, a 2-hydroxyhexyl chain, and a phenyl group. This compound is structurally distinct due to the combination of hydrophobic (4-bromobenzyl, phenyl) and hydrophilic (2-hydroxyhexyl) substituents, which may influence its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

1-[1-[(4-bromophenyl)methyl]-4-phenylpiperidin-1-ium-1-yl]hexan-2-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33BrNO.BrH/c1-2-3-9-24(27)19-26(18-20-10-12-23(25)13-11-20)16-14-22(15-17-26)21-7-5-4-6-8-21;/h4-8,10-13,22,24,27H,2-3,9,14-19H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZABCANVNIIGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C[N+]1(CCC(CC1)C2=CC=CC=C2)CC3=CC=C(C=C3)Br)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(4-Bromobenzyl)-3-(4-chlorobenzyl)benzimidazolium chloride (Compound 1, )

  • Structure : Contains a benzimidazolium core with dual bromo- and chlorobenzyl substituents.
  • Synthesis : Prepared via refluxing 1-(4-bromobenzyl)benzimidazole with 4-chlorobenzyl chloride in DMF .
  • Properties :
    • Yield: 73%
    • Melting Point: 249–250°C
    • IR: υ(C=N) = 1559 cm⁻¹
    • NMR: Distinct aromatic protons (δ 7.49–8.00 ppm) and quaternary NCHN signal (δ 10.23 ppm) .
  • Comparison : The absence of a hydroxyhexyl group in this compound reduces hydrophilicity compared to the target molecule.

1-(4-Bromobenzyl)-3-ethylbenzimidazolium iodide (Compound 4, )

  • Structure : Ethyl-substituted benzimidazolium salt.
  • Synthesis : Alkylation of 1-(4-bromobenzyl)benzimidazole with ethyl iodide.
  • Properties :
    • Yield: 67%
    • Melting Point: 148–150°C
    • IR: υ(C=N) = 1558 cm⁻¹
    • NMR: Ethyl group signals at δ 1.57 (t) and δ 4.54 (q) .
  • Comparison : Shorter alkyl chains (ethyl vs. hydroxyhexyl) may limit membrane permeability or solubility in polar solvents.

Piperidine Derivatives with Functionalized Side Chains

1-(4-Bromobenzyl)piperidine-4-carboxylic Acid Hydrochloride ()

  • Structure : Piperidine with a bromobenzyl group and carboxylic acid functionality.
  • Synthesis : Likely involves BOC-deprotection and subsequent acidification .
  • Properties: Molecular Formula: C₁₃H₁₇BrClNO₂ Applications: Intermediate in drug discovery (e.g., enzyme inhibitors) .
  • Comparison : The carboxylic acid group enhances ionic character but lacks the quaternary ammonium and hydroxyhexyl moieties of the target compound.

4-(2-((4-Bromobenzyl)oxy)phenyl)-1-(2-hydroxycyclohexyl)pyridin-2(1H)-one (Compound 8t, )

  • Structure: Pyridinone core with bromobenzyloxy and hydroxycyclohexyl groups.
  • Synthesis: Alkylation of a phenolic precursor with 4-bromobenzyl bromide .
  • Properties :
    • Yield: Quantitative (purified via flash chromatography)
    • Key NMR Signals: Aromatic protons (δ 7.38–7.60 ppm) and hydroxycyclohexyl protons .
  • Comparison : The hydroxycyclohexyl group may confer stereochemical complexity absent in the target molecule’s linear hydroxyhexyl chain.

Anticholinesterase Activity ()

  • Compound: (E)-1-(4-(2-((1-(4-bromobenzyl)piperidin-4-yl)amino)ethoxy)phenyl)-3-phenylprop-2-en-1-one.
  • Comparison : The target compound’s quaternary ammonium structure may enhance blood-brain barrier penetration compared to tertiary amine analogs.

HDAC10 Inhibitors ()

  • Compound: 1-(2-((4-Bromobenzyl)amino)ethyl)-N-hydroxypiperidine-4-carboxamide.
  • Activity : Selective inhibition of histone deacetylase 10 (HDAC10), relevant in cancer therapy .
  • Comparison : The hydroxyhexyl group in the target compound could modulate selectivity for HDAC isoforms.

Data Tables

Table 1: Physicochemical Properties of Selected Bromobenzyl Derivatives

Compound Name Molecular Formula Yield (%) Melting Point (°C) Key Functional Groups
Target Compound* C₂₄H₃₁Br₂NO N/A N/A Bromobenzyl, hydroxyhexyl
1-(4-Bromobenzyl)-3-(4-chlorobenzyl)benzimidazolium chloride C₂₁H₁₇BrCl₂N₂ 73 249–250 Bromobenzyl, chlorobenzyl
1-(4-Bromobenzyl)-3-ethylbenzimidazolium iodide C₁₆H₁₇BrIN₂ 67 148–150 Bromobenzyl, ethyl
1-(4-Bromobenzyl)piperidine-4-carboxylic acid hydrochloride C₁₃H₁₇BrClNO₂ N/A N/A Bromobenzyl, carboxylic acid

Q & A

Q. How to design a kinetic study for the hydrolysis of the bromobenzyl group under physiological conditions?

  • Methodological Answer :
  • Conditions : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
  • Sampling : Collect aliquots at timed intervals and analyze via HPLC-UV (λ = 254 nm) to track bromide release .

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